molecular formula C18H16O6 B12568738 2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate CAS No. 175077-12-0

2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate

Cat. No.: B12568738
CAS No.: 175077-12-0
M. Wt: 328.3 g/mol
InChI Key: XDYYSSZTQIUFMC-UHFFFAOYSA-N
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Description

2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of acetyl, methoxy, and acetyloxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate typically involves esterification reactions. One common method involves the reaction of 2-acetyl-5-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve the use of alternative catalysts and solvents to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetyl group can be reduced to form an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methoxyphenyl 2-(acetyloxy)benzoate.

    Reduction: Formation of 2-(1-hydroxyethyl)-5-methoxyphenyl 2-(acetyloxy)benzoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s interaction with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate is unique due to the presence of both acetyl and acetyloxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

175077-12-0

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

(2-acetyl-5-methoxyphenyl) 2-acetyloxybenzoate

InChI

InChI=1S/C18H16O6/c1-11(19)14-9-8-13(22-3)10-17(14)24-18(21)15-6-4-5-7-16(15)23-12(2)20/h4-10H,1-3H3

InChI Key

XDYYSSZTQIUFMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC(=O)C2=CC=CC=C2OC(=O)C

Origin of Product

United States

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